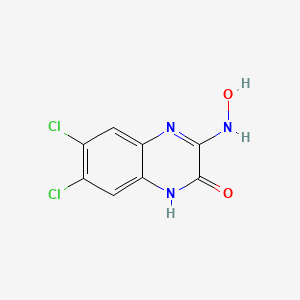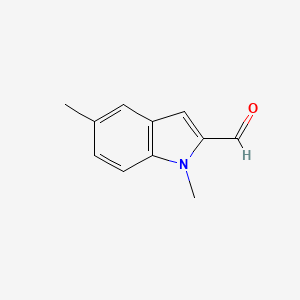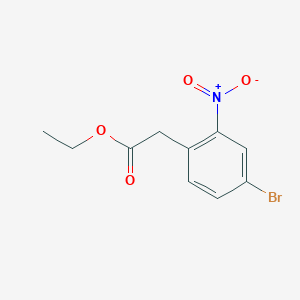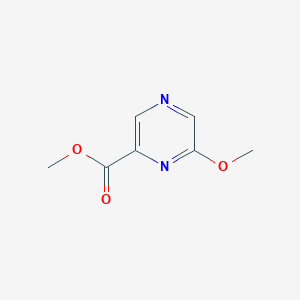
6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one” is a chemical with the CAS Number: 177944-61-5 . It has a molecular weight of 246.05 and its IUPAC name is (2E)-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione 2-oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2N3O2/c9-3-1-5-6 (2-4 (3)10)12-8 (14)7 (11-5)13-15/h1-2,7,11H, (H,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point greater than 300 degrees Celsius .科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of 1,4-Dihydroquinoxalines : A study by (Harsanyi et al., 1973) detailed the synthesis of 2-(hydroxyimino)-1,2-dihydro-chinoxalin, an intermediate in the production of the compound . The study explored the dehydrogenation and oxidation processes involved in its synthesis.
- Transformation in Isoquinolones Synthesis : (McCorkindale & McCulloch, 1971) described the general preparation of isoquinolones, where derivatives like 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one were obtained through specific chemical reactions.
Pharmacological and Biochemical Studies
- Receptor Agonists and Antagonists Synthesis : (Sun et al., 1996) researched the synthesis of chiral quinoxaline derivatives, investigating their role as receptor agonists and antagonists.
- Structure-Activity Relationships in NMDA Receptor Antagonists : A study by (Cai et al., 1997) focused on alkyl- and alkoxy-substituted 1,4-dihydroquinoxalines, exploring their potency and activity as antagonists for the glycine site of the NMDA receptor.
Novel Applications in Chemistry
- Structural Isomerization and Detoxication Studies : Research by (Li et al., 2016) revealed a unique two-step structural isomerization process involving compounds related to this compound.
- Furo- and Pyrroloquinoxaline Derivatives Synthesis : A study by (Kotovskaya et al., 1999) explored the synthesis of various quinoxaline derivatives, including those related to the compound of interest.
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
特性
IUPAC Name |
6,7-dichloro-3-(hydroxyamino)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(11-5)13-15/h1-2,15H,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTBOLIHDHCMCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)




![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)
